

spectroscopic comparison between 1,4-Benzodioxane-6-carboxylic Acid and its precursors

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Compound of Interest		
Compound Name:	1,4-Benzodioxane-6-carboxylic Acid	
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A Spectroscopic Comparison: 1,4-Benzodioxane-6-carboxylic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of **1,4-Benzodioxane-6-carboxylic Acid** with its key precursors, **1,4-benzodioxan** and **1,4-dioxane**. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for both synthesis and analysis, and visualizations of the chemical structures and reaction pathways.

Spectroscopic Data Summary

The following tables summarize the key infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 1,4-dioxane, 1,4-benzodioxan, and **1,4-Benzodioxane-6-carboxylic Acid**. This data is essential for distinguishing the final product from its precursors based on the presence and absence of specific functional groups.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm ^{−1})	Functional Group Assignment
1,4-Dioxane	~2965-2849, ~1457, ~1119	C-H stretching, C-H bending, C-O-C symmetric stretching[1]
1,4-Benzodioxan	~3050, ~2950-2850, ~1500, ~1250, ~1100	Aromatic C-H stretch, Aliphatic C-H stretch, C=C aromatic ring stretch, Aryl-O stretch, C-O-C stretch
1,4-Benzodioxane-6-carboxylic Acid	~3400-2400 (broad), ~1674, ~1591, ~1269, ~1125	O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C aromatic ring stretch, Aryl-O stretch, C-O-C stretch[2][3]

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1,4-Dioxane	~3.69	S	8H	-O-CH ₂ -CH ₂ -O-
1,4-Benzodioxan	~4.25, ~6.85	S, S	4H, 4H	-O-CH2-CH2-O-, Ar-H
1,4- Benzodioxane-6- carboxylic Acid	~4.30, ~6.90, ~7.50, ~7.65, ~11.5 (broad)	s, d, dd, d, s	4H, 1H, 1H, 1H, 1H	-O-CH2-CH2-O-, Ar-H, Ar-H, Ar-H, -COOH

Table 3: 13C NMR Spectroscopy Data (in CDCl₃)



Compound	Chemical Shift (δ, ppm)	Assignment
1,4-Dioxane	~67.0	-O-CH ₂ -CH ₂ -O-[5]
1,4-Benzodioxan	~64.5, ~117.0, ~121.5, ~143.5	-O-CH2-CH2-O-, Ar-C, Ar-C, Ar-C-O
1,4-Benzodioxane-6-carboxylic Acid	~64.5, ~117.5, ~118.0, ~122.0, ~125.0, ~143.0, ~148.0, ~172.0	-O-CH ₂ -CH ₂ -O-, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C-O, Ar-C-O, - COOH

Experimental Protocols

The following are representative experimental protocols for the synthesis of **1,4-Benzodioxane-6-carboxylic Acid** from **1,4-benzodioxan** and for the acquisition of the spectroscopic data.

Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

This two-step procedure involves the Friedel-Crafts acylation of 1,4-benzodioxan followed by a haloform reaction to yield the carboxylic acid.

Step 1: Acetylation of 1,4-Benzodioxan

- To a stirred solution of 1,4-benzodioxan (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).
- Slowly add acetyl chloride (1.1 equivalents) to the mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-1,4-benzodioxan.

Step 2: Haloform Reaction

- Dissolve the 6-acetyl-1,4-benzodioxan (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.
- Add a freshly prepared solution of sodium hypobromite (excess) to the stirred solution at room temperature.
- Continue stirring for several hours until the reaction is complete (monitored by TLC).
- Quench the excess hypobromite with a solution of sodium bisulfite.
- Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to yield 1,4-Benzodioxane-6-carboxylic
 Acid.

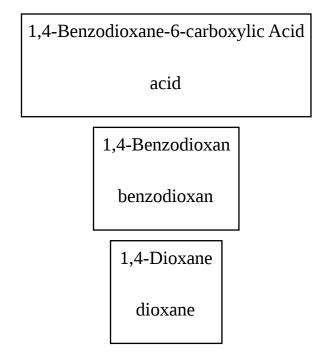
Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectra were obtained on a Perkin Elmer PE 100 spectrometer with an Attenuated Total Reflectance (ATR) window.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were performed on a Bruker Avance 400 MHz spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]

Visualizing the Molecular Structures and Synthesis

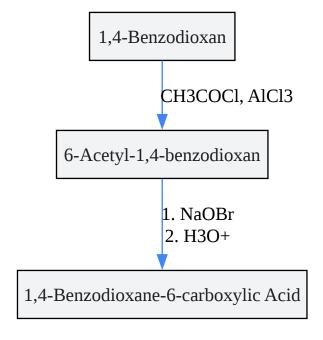
The following diagrams, generated using the DOT language, illustrate the molecular structures of the compounds and the synthetic pathway.





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Caption: Molecular structures of the compared compounds.



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Caption: Synthetic pathway to **1,4-Benzodioxane-6-carboxylic Acid**.



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